molecular formula C6H3BrF3NO3S B129384 2-Bromo-3-pyridyl trifluoromethanesulfonate CAS No. 157373-97-2

2-Bromo-3-pyridyl trifluoromethanesulfonate

Cat. No.: B129384
CAS No.: 157373-97-2
M. Wt: 306.06 g/mol
InChI Key: DWJIUNKBHIJMPC-UHFFFAOYSA-N
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Description

2-Bromo-3-pyridyl trifluoromethanesulfonate is a chemical compound with the molecular formula C6H3BrF3NO3S and a molecular weight of 306.06 g/mol . . This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-3-pyridyl trifluoromethanesulfonate can be synthesized through the reaction of 2-bromopyridin-3-ol with triflic anhydride . The reaction typically occurs under anhydrous conditions and requires a base such as pyridine to neutralize the triflic acid byproduct . The reaction is carried out at room temperature and yields the desired product with high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis generally follows the same principles as laboratory-scale preparation. The process involves the use of large-scale reactors and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-pyridyl trifluoromethanesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Cross-Coupling Reactions: Reagents include palladium catalysts and bases such as potassium carbonate.

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its high reactivity and versatility in chemical synthesis. The presence of both bromine and trifluoromethanesulfonate groups allows it to participate in a wide range of reactions, making it a valuable reagent in organic chemistry .

Properties

IUPAC Name

(2-bromopyridin-3-yl) trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrF3NO3S/c7-5-4(2-1-3-11-5)14-15(12,13)6(8,9)10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWJIUNKBHIJMPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)Br)OS(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrF3NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90443543
Record name 2-Bromo-3-pyridyl trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90443543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

157373-97-2
Record name 2-Bromo-3-pyridyl trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90443543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-3-pyridyl trifluoromethanesulfonate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To a solution of 2-bromo-3-hydroxypyridine [CAS 6602-32-0, commercially available] (25.0 g, 144 mmol) in anhydrous pyridine (145 mL) at −10° C. (ice/NaCl) was drop wise added Tf2O (24.2 mL, 147 mmol) keeping the temperature below −5° C. (30 min). The cooling bath was removed and mixture was allowed to reach 23° C., stirred at 23° C. for 75 min, poured into sat. NaHCO3-sol., extracted with DCM, washed with brine, dried over Na2SO4. Removal of the solvent in vacuum left a brown oil, which was purified by vacuum distillation: bp 65° C. (0.82 mbar) (42 g colorless oil, with some solid); triturated with hexane, filtered the undesired solid off, washed with hexane, collected the mother liquor, evaporated the solvent to give the title compound as a colorless liquid (41.52 g, 94%). MS (TOF ESP) 306 [(M+H)+], 307.85 [(M+2+H)+].
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
ice NaCl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
24.2 mL
Type
reactant
Reaction Step Three
Quantity
145 mL
Type
solvent
Reaction Step Four
Yield
94%

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